Product packaging for 4-Fluorobenzyl iodide(Cat. No.:CAS No. 3831-29-6)

4-Fluorobenzyl iodide

Cat. No.: B1197099
CAS No.: 3831-29-6
M. Wt: 236.02 g/mol
InChI Key: UULYZGVRBYESOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Building Block in Organic Synthesis

4-Fluorobenzyl iodide is a valuable precursor in the synthesis of a wide array of organic molecules. smolecule.com Its utility stems from the presence of the carbon-iodine bond, which is relatively weak and thus makes the iodide a good leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 4-fluorobenzyl moiety into various molecular scaffolds.

One of the most prominent applications of this compound is in the preparation of radiolabeled compounds for medical imaging, particularly Positron Emission Tomography (PET). smolecule.com The fluorine atom can be substituted with the radioactive isotope fluorine-18 (B77423) to produce [¹⁸F]this compound. This radiotracer is then used to label molecules that target specific biological sites, such as dopamine (B1211576) receptors in the brain. smolecule.comnih.gov The resulting radiolabeled molecules enable researchers to visualize and study biological processes in vivo. smolecule.com

Beyond radiochemistry, this compound is employed in the synthesis of novel pharmaceutical candidates and biologically active compounds. smolecule.comgoogle.com For instance, it has been used in the preparation of derivatives of glycyrrhetinic acid, which exhibit inhibitory effects on melanogenesis, and in the synthesis of compounds with potential as bronchodilators and antibacterials. chemicalbook.com The compound's ability to react with various nucleophiles, including amines and thiols, makes it a versatile reagent for constructing complex molecular architectures. nih.gov

Role in the Evolution of Fluorine Chemistry and Halogenated Benzyl (B1604629) Compounds

The study and application of this compound are intrinsically linked to the broader field of fluorine chemistry. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. mdpi.com Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. mdpi.comencyclopedia.pub this compound serves as a key reagent for introducing the fluorobenzyl group, allowing chemists to systematically investigate the effects of fluorination. researchgate.net

The reactivity of this compound and other halogenated benzyl compounds is a subject of ongoing research. The nature of the halogen atom (iodine, in this case) plays a crucial role in the compound's reactivity profile. The carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, making benzyl iodides generally more reactive in nucleophilic substitution reactions. acs.org This enhanced reactivity is advantageous in many synthetic applications, although it can also present challenges in terms of compound stability. acs.org

Overview of Research Trajectories (Synthetic, Mechanistic, and Applied)

Research involving this compound can be broadly categorized into three interconnected areas: synthetic, mechanistic, and applied.

Synthetic Research: This area focuses on developing new and efficient methods for the synthesis of this compound itself and its derivatives. acs.orgacs.org For example, it can be prepared from 4-fluorobenzyl chloride in high yield. acs.org Researchers also explore its use in novel synthetic transformations, such as in the construction of sterically hindered oxindole (B195798) derivatives through visible-light-induced radical-coupling reactions. rsc.org

Mechanistic Research: Mechanistic studies aim to understand the reaction pathways and intermediates involved in transformations utilizing this compound. For example, investigations have been conducted on its reactivity with various nucleophiles, such as secondary amines and anilines, to understand the kinetics and product distributions of these reactions. nih.gov Other studies have explored its role as a key intermediate in sequential multistep radical-coupling reactions. rsc.org Research has also delved into the palladium-catalyzed C-H activation of indole-carboxylic acids with benzyl alcohols, where the corresponding 4-fluorobenzyl alcohol was a substrate. mdpi.com

Applied Research: This is a broad category that encompasses the use of this compound and its derivatives in various practical applications. A significant area of application is in materials science, particularly in the development of perovskite solar cells. greatcellsolarmaterials.com 4-Fluorobenzylammonium (B8765559) iodide, a derivative, has been used as a precursor to improve the efficiency and stability of these devices. greatcellsolarmaterials.compv-magazine.com Another major applied field is medicinal chemistry and drug discovery, where the 4-fluorobenzyl group is incorporated into molecules to enhance their therapeutic properties. google.comresearchgate.net Its use in the synthesis of PET radiotracers for medical diagnostics is also a key applied research direction. nih.govacs.org

Below is a table summarizing key properties of this compound:

PropertyValue
Molecular Formula C₇H₆FI
IUPAC Name 1-fluoro-4-(iodomethyl)benzene
Molar Mass 236.02 g/mol
CAS Number 3831-29-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FI B1197099 4-Fluorobenzyl iodide CAS No. 3831-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-(iodomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULYZGVRBYESOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191679
Record name 4-Fluorobenzyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3831-29-6
Record name 4-Fluorobenzyl iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003831296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3831-29-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluorobenzyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-4-(iodomethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Fluorobenzyl Iodide and Its Radiolabeled Analogues

Conventional Synthetic Routes to 4-Fluorobenzyl Iodide

Nucleophilic Substitution Reactions from Oxygenated Precursors

A primary route to this compound involves the conversion of 4-fluorobenzyl alcohol. smolecule.com This method is an example of nucleophilic substitution where the hydroxyl group, a poor leaving group, must first be activated. A common strategy is the Appel-type reaction, which uses triphenylphosphine (B44618) and iodine to convert the alcohol directly to the iodide. beilstein-journals.org This transformation circumvents the need for harsher conditions that might be required with other methods. beilstein-journals.org

Halogen Exchange Strategies from Benzyl (B1604629) Chlorides or Bromides

The Finkelstein reaction is a widely employed and efficient method for synthesizing alkyl iodides, including this compound. unacademy.com This Sₙ2 reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone. unacademy.com The reaction is driven to completion by the precipitation of the poorly soluble sodium chloride or sodium bromide in acetone, effectively removing it from the equilibrium. unacademy.com This method works particularly well for benzylic halides. unacademy.com For example, 4-fluorobenzyl chloride can be converted to this compound by reacting it with NaI in refluxing acetone. beilstein-journals.orgunacademy.com

Table 1: Comparison of Halogen Exchange Conditions

PrecursorReagent(s)SolventConditionsProduct
4-Fluorobenzyl chlorideNaIAcetoneRefluxThis compound
3-Iodopropyl tosylateNaIAcetoneReflux3-Iodopropyl iodide
3-Iodopropyl nosylateNaIAcetoneReflux3-Iodopropyl iodide

Direct Halogenation Approaches

Direct iodination of the benzylic C-H bond of 4-fluorotoluene (B1294773) presents a more direct but often challenging route. Standard electrophilic aromatic substitution methods are not suitable for benzylic functionalization. libretexts.org Instead, radical-mediated pathways are required. Recent advancements have utilized N-hydroxyphthalimide (NHPI) as a radical initiator or electrochemical mediator to achieve the selective iodination of methylarenes at the benzylic position using molecular iodine (I₂). nih.govnih.gov This approach allows for the C-H oxidation to proceed under milder conditions than direct electrochemical methods. nih.gov

Radiosynthetic Approaches for Fluorine-18 (B77423) Labeled this compound ([¹⁸F]FBI)

The synthesis of [¹⁸F]FBI is of significant interest for PET radiotracer development. smolecule.com These methods must be rapid and efficient due to the short half-life of fluorine-18 (approximately 110 minutes).

Precursor Design and [¹⁸F]Fluoride Incorporation Techniques

The production of [¹⁸F]FBI typically involves a nucleophilic substitution reaction where a suitable leaving group is displaced by [¹⁸F]fluoride. One common strategy uses a trimethylammonium triflate salt as the precursor, such as trimethylammonium veratraldehyde triflate. d-nb.info Nucleophilic substitution on this precursor with [¹⁸F]F⁻ yields the corresponding [¹⁸F]fluorobenzaldehyde. d-nb.info

Multi-step Radiosynthesis from [¹⁸F]Fluorobenzaldehyde Intermediates

A prevalent strategy for producing [¹⁸F]FBI involves a multi-step, one-pot procedure that begins with the synthesis of 4-[¹⁸F]fluorobenzaldehyde. researchgate.netoadoi.org This key intermediate is produced via nucleophilic aromatic substitution on a precursor like 4-(trimethylammonium)benzaldehyde triflate. d-nb.infomdpi.com

The subsequent steps to convert the aldehyde to the iodide are:

Reduction: The [¹⁸F]fluorobenzaldehyde is reduced to [¹⁸F]fluorobenzyl alcohol. This can be accomplished using a solid-phase reduction on a small column, which simplifies purification. oadoi.org

Halogenation: The resulting [¹⁸F]fluorobenzyl alcohol is then converted to [¹⁸F]fluorobenzyl iodide. oadoi.org One reported method for this final step utilizes diiodosilane (B1630498) for the reductive iodination. d-nb.infoiaea.org

This multi-step approach, while complex, is versatile and allows for the production of [¹⁸F]FBI with high radiochemical purity, making it suitable for subsequent use in labeling biomolecules for PET imaging. d-nb.inforesearchgate.netoadoi.org

Table 2: Key Intermediates in [¹⁸F]FBI Radiosynthesis

IntermediateSynthetic Role
[¹⁸F]FluorobenzaldehydeKey intermediate formed from nucleophilic fluorination
[¹⁸F]Fluorobenzyl alcoholProduct of the reduction of the aldehyde intermediate
[¹⁸F]this compound ([¹⁸F]FBI)Final product after iodination of the alcohol

Automation and Optimization in Radiochemical Synthesis

The translation of manual radiochemical syntheses to automated platforms is a critical step for the clinical application of positron emission tomography (PET) radiotracers. Automation significantly reduces radiation exposure to operators, enhances reproducibility, and enables the handling of higher initial radioactivities, which is essential for multi-dose production. researchgate.net Commercially available automated chemistry systems are frequently employed to convert cyclotron-produced radionuclides into chemically reactive prosthetic groups or directly into the final PET radiotracer, often incorporating purification steps like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). unm.edu

The development of automated processes for producing radiolabeled analogues of this compound, or compounds derived from them, often requires substantial optimization of reaction parameters such as time, temperature, solvent choice, and precursor concentrations. researchgate.net A significant challenge in high-activity syntheses is the radiolytic decomposition of intermediates and the final product, which can drastically lower yields. nih.gov Researchers have addressed this by incorporating radical scavengers during synthesis and purification. nih.gov

Several automated platforms have been successfully adapted for the synthesis of complex molecules derived from ¹⁸F-labeled benzyl intermediates. For instance, the synthesis of [¹⁸F]MEL054, a melanin-targeting agent, was automated in a two-step, one-pot process. This involved the initial preparation of 4-[¹⁸F]fluorobenzaldehyde on a GE TRACERlab FX-FN module, which was then used in a subsequent reductive alkylation reaction on a modified Nuclear Interface module. researchgate.net The transition from a manual to an automated procedure for this synthesis required considerable optimization. researchgate.net Similarly, the production of meta-[¹⁸F]Fluorobenzylguanidine ([¹⁸F]MFBG) was automated on an IBA Synthera® instrument, achieving a synthesis time of 56 minutes and a corrected radiochemical yield of 31%, a significant improvement over previous methods. nih.gov

A fully automated, one-pot synthesis for 4-[¹⁸F]fluorobenzyltriphenylphosphonium ([¹⁸F]FBnTP) was developed on an ELIXYS FLEX/CHEM radiosynthesizer. nih.govresearchgate.net Initial low yields (<0.6%) at high starting radioactivities were attributed to radiolysis. nih.gov Optimization through the addition of radical scavengers and the replacement of HPLC with SPE purification using a Sep-Pak Accell CM cartridge led to a non-decay corrected radiochemical yield of 28.6 ± 5.1% in under 55 minutes. nih.govresearchgate.net Further optimization explored the impact of different solvents and temperatures on the synthesis of [¹⁸F]FBnTP, identifying 110 °C in DMI (with 3.8% v/v pyridine) as the optimal condition, achieving a crude radiochemical yield of 86±2%. researchgate.net

In the context of producing 6-[¹⁸F]-Fluoro-L-Dopa (¹⁸F-FDOPA), a simplified and reliable automated synthesis was developed using 2-[¹⁸F]-fluoro-4,5-dimethoxybenzyl iodide as a key intermediate. snmjournals.org This no-carrier-added (NCA) approach was implemented on a FASTlab module. A critical improvement was the development of a solid-phase support method for the synthesis and purification of the benzyl iodide intermediate, which was recovered from an SPE cartridge ready for the subsequent alkylation step. snmjournals.orgsnmjournals.org This automated synthesis was completed in approximately 63 minutes with a decay-corrected radiochemical yield of 36% ± 3%. snmjournals.org

The following tables summarize the performance of various automated systems and the optimization parameters for these related radiochemical syntheses.

Table 1: Comparison of Automated Synthesis Platforms for ¹⁸F-Labeled Benzyl Derivatives

Target Compound Synthesizer Synthesis Time Radiochemical Yield (RCY) Radiochemical Purity (RCP) Reference
[¹⁸F]MEL054 GE TRACERlab FX-FN & Nuclear Interface < 105 min 34 ± 9% (non-decay corrected) > 99% researchgate.net
[¹⁸F]MFBG IBA Synthera® 56 ± 2 min 31% (decay-corrected) > 99.9% nih.gov
[¹⁸F]FBnTP ELIXYS FLEX/CHEM < 55 min 28.33 ± 13.92% (non-decay corrected) 99.79 ± 0.41% researchgate.net

Table 2: Optimization of Copper-Mediated [¹⁸F]FBnTP Synthesis

Solvent (with 3.8% v/v pyridine) Temperature (°C) Fluorination Efficiency (%) Crude Radiochemical Yield (RCY) (%) Reference
DMI 110 89 ± 1 86 ± 2 researchgate.net
DMF 110 ~65 ~63 researchgate.net
NMP 110 ~55 ~53 researchgate.net
DMA 110 ~45 ~43 researchgate.net
DMI 100 ~80 ~78 researchgate.net
DMI 120 ~85 ~82 researchgate.net

Reactivity Profiles and Reaction Mechanisms of 4 Fluorobenzyl Iodide

Nucleophilic Substitution Reactions at the Benzylic Carbon

4-Fluorobenzyl iodide is a versatile electrophile that readily participates in nucleophilic substitution reactions. smolecule.com The presence of the iodine atom, an excellent leaving group, facilitates the displacement by a wide range of nucleophiles at the benzylic position. smolecule.com

Reactivity with Nitrogen-based Nucleophiles: Amines, Anilines, and Amides

This compound demonstrates significant reactivity towards nitrogen-based nucleophiles, a crucial aspect in the synthesis of various nitrogen-containing compounds. smolecule.comnih.gov

Amines and Anilines: The compound reacts swiftly with both secondary amines and anilines, leading to the formation of the corresponding N-substituted products in high yields. smolecule.comnih.gov This reactivity is fundamental in the preparation of various 4-fluorobenzylated amines, which are of interest in medicinal chemistry and radiotracer development. nih.govsmolecule.comnih.gov For instance, the reaction with 4-fluorobenzylamine (B26447) is a key step in the synthesis of certain bioactive molecules. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic benzylic carbon, displacing the iodide ion. studymind.co.uk

Amides: The reaction with amides typically necessitates the use of a base as a catalyst to facilitate the nucleophilic substitution. nih.gov The base deprotonates the amide, increasing its nucleophilicity and enabling it to effectively displace the iodide from the this compound. This approach has been utilized in the monoselective N-methylation of amides where related quaternary ammonium (B1175870) salts serve as methylating agents. acs.orgnih.gov

The following table summarizes the reactivity of this compound with various nitrogen-based nucleophiles.

NucleophileReaction ConditionsProduct TypeYieldReference
Secondary AminesRapid reactionN-[18F]4-fluorobenzyl analogueHigh nih.gov
AnilinesRapid reactionN-[18F]4-fluorobenzyl analogueHigh nih.gov
AmidesRequires base catalystN-alkylated amideModerate to High nih.govacs.org

Reactivity with Sulfur-based Nucleophiles: Thiols

Similar to its reactions with nitrogen nucleophiles, this compound also reacts with sulfur-based nucleophiles like thiols. However, these reactions often require the presence of a base to proceed efficiently. nih.gov The base deprotonates the thiol to form a more potent thiolate nucleophile, which then attacks the benzylic carbon of this compound, displacing the iodide and forming a thioether linkage. thieme-connect.com This type of reaction is exemplified in the synthesis of 2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole, where 4-fluorobenzyl chloride reacts with 2,5-dimercapto-1,3,4-thiadiazole (B142945) in the presence of a base.

Mechanistic Studies of SN2 Pathways

The nucleophilic substitution reactions of this compound predominantly proceed through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comnumberanalytics.com This is characteristic of primary benzylic halides. The S(_N)2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside (180° to the leaving group), as the bond to the leaving group is simultaneously broken. masterorganicchemistry.comlibretexts.orglibretexts.org

This "backside attack" leads to an inversion of stereochemistry at the carbon center if it is chiral. numberanalytics.com The reaction rate is dependent on the concentrations of both the nucleophile and the substrate, exhibiting second-order kinetics. libretexts.orgvanderbilt.edu The transition state of an S(_N)2 reaction involves a pentacoordinated carbon atom where both the incoming nucleophile and the departing leaving group are partially bonded. libretexts.org

Alkylation Chemistry Mediated by this compound

This compound serves as a valuable alkylating agent in organic synthesis, introducing the 4-fluorobenzyl group to a variety of substrates. smolecule.comnih.gov This is particularly significant in the development of new pharmaceuticals and radiotracers for applications like Positron Emission Tomography (PET). smolecule.comnih.gov

The alkylation reactions often target nucleophilic centers such as amines, amides, and thiols, as detailed in the preceding sections. nih.gov For instance, in the synthesis of potential dopamine (B1211576) D1 and D2 receptor-based imaging agents, [¹⁸F]this compound has been successfully used to alkylate precursor molecules. nih.gov The efficiency of these alkylation reactions can sometimes be enhanced by the addition of catalysts or promoters, such as BF₃·OEt₂ in certain Schöllkopf alkylations. tandfonline.com

The table below provides examples of alkylation reactions involving this compound.

SubstrateProductApplicationReference
Dopamine Receptor Precursors[18F]RadiotracersPET Imaging nih.gov
Bislactim EtherChiral Amino Acid PrecursorAsymmetric Synthesis tandfonline.com
N-(Diphenylmethylene)glycine tert-butyl ester[18F]FDOPA PrecursorRadiopharmaceutical Synthesis snmjournals.org

Bond Activation and Cleavage Processes Involving the C-I Moiety

The carbon-iodine (C-I) bond in this compound is the most reactive site in the molecule and is susceptible to activation and cleavage under various conditions. The C-I bond is relatively weak and long, and the iodide ion is an excellent leaving group, making the bond prone to dissociation. acs.orgmsu.edu

Photodissociation studies have shown that the C-I bond can be selectively cleaved upon exposure to ultraviolet light. acs.org This process can generate iodine atoms in both ground and excited states. acs.org Furthermore, the C-I bond can be activated through interactions with catalysts. For example, in certain cross-coupling reactions, a transition metal catalyst can insert into the C-I bond, initiating the catalytic cycle. While specific examples for this compound are not detailed, this is a general principle for aryl and benzyl (B1604629) iodides. nih.gov

Influence of the Fluoro-Substituent on Reactivity and Selectivity

The fluorine atom at the para position of the benzene (B151609) ring exerts a significant influence on the reactivity and selectivity of this compound. This influence is a combination of inductive and resonance effects.

Inductive Effect: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). quora.com This effect decreases the electron density of the benzene ring, which can influence the reactivity of the benzylic position. masterorganicchemistry.com

Resonance Effect: The fluorine atom also has lone pairs of electrons that can be donated to the benzene ring through resonance (+M or +R effect). However, for halogens, the inductive effect generally outweighs the resonance effect in terms of deactivating the ring towards electrophilic aromatic substitution. masterorganicchemistry.com

The presence of the fluorine atom can enhance the lipophilicity of the molecule and alter its biological interactions, a property that is particularly valuable in medicinal chemistry and drug design. smolecule.com In the context of the S(_N)2 reactions, the electron-withdrawing nature of the fluorine can slightly increase the electrophilicity of the benzylic carbon, potentially making it more susceptible to nucleophilic attack. Furthermore, fluorine substitution can impact the stability of intermediates and transition states in various reactions, thereby influencing reaction rates and product distributions. chinesechemsoc.orgrsc.org For example, the fluorine substituent can facilitate C-C bond cleavage in certain reactions by activating the bond through antiphase orbital interactions. chinesechemsoc.org

Advanced Synthetic Applications of 4 Fluorobenzyl Iodide in Organic Chemistry

As a Versatile Electrophilic Synthon in Carbon-Carbon and Carbon-Heteroatom Bond Formation

4-Fluorobenzyl iodide is widely recognized for its utility as a versatile electrophilic synthon. The presence of iodine, a good leaving group, facilitates nucleophilic substitution reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. smolecule.com

The reactivity of this compound allows for the facile introduction of the 4-fluorobenzyl moiety into various organic substrates. For instance, it readily reacts with carbon nucleophiles, such as enolates and organometallic reagents, to form new C-C bonds. This is a fundamental strategy for elongating carbon chains and constructing more complex carbon skeletons.

Furthermore, this compound is extensively used in the formation of C-X bonds. It reacts efficiently with a range of heteroatom nucleophiles, including amines, alcohols, and thiols. Studies have shown that it reacts rapidly with secondary amines and anilines to produce N-substituted products in high yields. smolecule.comnih.gov The formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds is also readily achieved through reactions with the corresponding alkoxides and thiolates. This versatility makes it an indispensable tool for the synthesis of a diverse range of compounds, including ethers, thioethers, and amines. acs.org

The table below summarizes the reactions of this compound with various nucleophiles, highlighting its role in C-C and C-X bond formation.

Nucleophile TypeExample NucleophileBond FormedProduct Class
CarbonEnolates, OrganometallicsC-CSubstituted alkanes
NitrogenSecondary Amines, AnilinesC-NTertiary Amines
OxygenAlcohols, PhenolsC-OEthers
SulfurThiols, ThiolatesC-SThioethers

This table illustrates the versatility of this compound in forming various types of chemical bonds.

Construction of Complex Molecular Architectures and Functionalized Systems

The unique properties of this compound extend to its application in the construction of intricate molecular frameworks and specialized functional systems.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The introduction of fluorine into these rings can enhance their biological activity and modify their physical properties. This compound serves as a key precursor in the synthesis of various fluorinated heterocyclic systems. mdpi.comiiserkol.ac.inresearchgate.net For example, it can be used in multi-step synthetic sequences to build fluorinated 2-oxindoles, which are important scaffolds in drug discovery. iiserkol.ac.in The synthesis often involves an initial alkylation step using this compound, followed by cyclization reactions to form the desired heterocyclic core. iiserkol.ac.in

One notable strategy involves the palladium-catalyzed [4+2] annulation to create 3-fluoropiperidines. acs.org Although this specific example may not directly use this compound as the starting material, it highlights the importance of fluorinated building blocks in accessing such heterocyclic structures. The principles of using fluorinated synthons are broadly applicable, and the reactivity of this compound makes it a suitable candidate for similar transformations.

The synthesis of fluorinated N-heterocycles is of particular interest due to their prevalence in pharmaceuticals. acs.org The 4-fluorobenzyl group can be introduced onto a nitrogen-containing ring, or the entire fluorinated aromatic portion can be incorporated into the final heterocyclic structure through carefully designed synthetic routes.

The 4-fluorobenzyl group is a valuable component in the design of specialized chemical probes, particularly for applications in medical imaging like Positron Emission Tomography (PET). The fluorine atom can be substituted with the radioactive isotope fluorine-18 (B77423) ([¹⁸F]), transforming the molecule into a radiotracer.

[¹⁸F]this compound ([¹⁸F]FBI) is a key reagent in the synthesis of these radiotracers. nih.gov It is used to label various molecules of biological interest, such as ligands for dopamine (B1211576) receptors. nih.govcaymanchem.com For example, it has been instrumental in the development of radiotracers for studying dopamine D1 and D2 receptors in the brain. nih.govcaymanchem.com The synthesis involves the reaction of [¹⁸F]FBI with a suitable precursor molecule containing a nucleophilic site, such as an amine or a thiol. nih.gov This alkylation reaction attaches the [¹⁸F]4-fluorobenzyl group, allowing the final compound to be detected by PET imaging.

A prominent example is the synthesis of [¹⁸F]fluoroclebopride, a benzamide (B126) analog used to study dopamine D2/D3 receptor availability. caymanchem.com The development of such probes relies on the efficient and rapid incorporation of the ¹⁸F label, a process where the reactivity of [¹⁸F]this compound is crucial.

The following table showcases examples of chemical probes synthesized using this compound derivatives.

Probe NameTargetApplication
[¹⁸F]Labeled BenzamidesDopamine D2 ReceptorsPET Imaging
[¹⁸F]Labeled BenzazepinesDopamine D1 ReceptorsPET Imaging
[¹⁸F]FluorocleboprideDopamine D2/D3 ReceptorsPET Imaging

This table provides examples of specialized chemical probes developed using this compound and its radiolabeled counterpart.

Synthesis of Fluorinated Heterocyclic Compounds

Strategic Implementations in Functionalization Chemistry

This compound also plays a significant role in advanced functionalization strategies, enabling the modification of C-H and N-H bonds and participating in powerful cross-coupling reactions.

Direct functionalization of C-H and N-H bonds represents a highly atom-economical and efficient approach to synthesizing complex molecules. While direct C-H functionalization with this compound itself is less common, the broader context of C-H activation provides a framework for its potential use. acs.org More directly, the 4-fluorobenzyl group can be introduced via reactions that involve the functionalization of N-H bonds.

The alkylation of N-H bonds in amines and amides with this compound is a well-established and efficient process. nih.gov This reaction is fundamental in building more complex molecules from simpler nitrogen-containing precursors. For example, the synthesis of perovskite precursors for opto-electronic systems has utilized 4-fluorobenzylammonium (B8765559) iodide, formed from the reaction of 4-fluorobenzylamine (B26447) with hydroiodic acid, demonstrating the importance of the N-functionalized derivative. greatcellsolarmaterials.com

Research has demonstrated that this compound reacts readily with secondary amines and anilines, highlighting its utility in N-H functionalization. nih.gov These reactions are often high-yielding and proceed under mild conditions, making them attractive for various synthetic applications.

Cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C bonds. While benzyl (B1604629) halides are not the typical substrates for Sonogashira coupling, the aryl iodide functionality is highly reactive in this transformation. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.comwikipedia.org

Although this compound itself undergoes nucleophilic substitution more readily than oxidative addition to a low-valent palladium center, its structural isomer, 4-fluoro-1-iodobenzene, is an excellent substrate for Sonogashira coupling. mdpi.com This reaction allows for the direct connection of a 4-fluorophenyl group to an alkyne, creating arylalkyne structures that are valuable intermediates in the synthesis of pharmaceuticals and organic materials. mdpi.comwikipedia.orglibretexts.org

The reaction conditions for Sonogashira coupling have been extensively optimized, allowing for the use of various catalysts, bases, and solvents to achieve high yields with a broad range of substrates. organic-chemistry.org The reactivity of the aryl iodide bond is a key factor, and the presence of the fluorine atom can influence the electronic properties of the aromatic ring, potentially affecting the reaction rate and yield. mdpi.com

The following table provides a generalized scheme for the Sonogashira coupling of an iodoarene.

Reactant 1Reactant 2Catalyst SystemProduct
Aryl Iodide (e.g., 4-Fluoro-1-iodobenzene)Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne

This table outlines the general components of a Sonogashira cross-coupling reaction, a powerful method for C-C bond formation.

Utilization in Photo-Assisted and Photocatalytic Transformations Involving Hypervalent Iodine

The synergistic combination of visible-light photoredox catalysis and hypervalent iodine(III) reagents has emerged as a powerful strategy in modern organic synthesis. frontiersin.org These methods facilitate a wide array of chemical transformations under mild conditions by enabling single-electron transfer (SET) events. frontiersin.org Hypervalent iodine compounds, such as iodonium (B1229267) salts, (diacetoxyiodo)benzene (B116549) (PIDA), and various benziodoxole derivatives, can act as potent oxidants or as sources of radical species upon photoexcitation or interaction with a photocatalyst. acs.orgsioc-journal.cn

In these photocatalytic cycles, a photocatalyst (often a ruthenium or iridium complex, or an organic dye) absorbs visible light and enters an excited state. frontiersin.org This excited photocatalyst can then engage in an electron transfer with a substrate or the hypervalent iodine reagent. mdpi.com For instance, the hypervalent iodine(III) reagent can be reduced to generate a radical, which then participates in the desired chemical bond formation. sioc.ac.cncardiff.ac.uk This approach has been successfully applied to generate alkyl, acyl, and other radicals from precursors like boronic acids, carboxylic acids, and alcohols for subsequent functionalization reactions. mdpi.comcardiff.ac.uk

While the generation of benzylic radicals is a known process in photochemistry, and hypervalent iodine reagents are established as versatile partners in photocatalysis, specific research detailing the use of this compound as a direct precursor in photo-assisted or photocatalytic transformations that also involve hypervalent iodine reagents is not prominently featured in available literature. The typical role for a hypervalent iodine reagent in these systems is as an oxidant or a group-transfer agent, often to activate a different substrate from which a radical is generated. frontiersin.orgacs.org

Application as a Precursor in Materials Science (e.g., Perovskite-based Opto-electronic Systems)

In the field of materials science, this compound and its derivatives, particularly 4-fluorobenzylammonium iodide (FBZAI), have been identified as important precursors and additives in the fabrication of perovskite-based opto-electronic systems, most notably perovskite solar cells (PSCs). greatcellsolarmaterials.com The incorporation of these fluorinated organic cations addresses critical challenges in perovskite technology, namely defect passivation and environmental stability. researchgate.netresearchgate.net

Perovskite films often suffer from defects, such as iodine vacancies, which act as non-radiative recombination centers, limiting device efficiency and longevity. pv-magazine.com Research has shown that introducing 4-fluorobenzylammonium iodide can effectively passivate these defects. greatcellsolarmaterials.comresearchgate.net The ammonium (B1175870) group can interact with the inorganic framework, while the fluorinated benzyl moiety contributes to a more stable and hydrophobic perovskite surface. greatcellsolarmaterials.comresearchgate.net This hydrophobicity is particularly beneficial, as it enhances the device's resistance to moisture, a key factor in the degradation of perovskite materials. greatcellsolarmaterials.com

Detailed research findings have demonstrated that the use of 4-fluorobenzylammonium iodide as an additive can lead to significant improvements in the power conversion efficiency (PCE) and operational stability of PSCs. For instance, its incorporation into methylammonium (B1206745) lead iodide (MAPbI₃) perovskites improved the PCE from 18.1% to 19.1% by passivating defects and improving charge transport. researchgate.net In tin-based PSCs, the addition of FBZAI has been shown to increase crystallinity, inhibit the oxidation of Sn²⁺, and suppress non-radiative recombination, leading to a champion efficiency of 13.85% and excellent long-term storage stability. researchgate.net Furthermore, the related compound 4-fluorobenzylamine (FBA) has been used to regulate the crystallization of lead iodide (PbI₂) in sequential deposition methods, resulting in high-quality perovskite films with larger grains and minimized defects, achieving a PCE of 23.62%. pv-magazine.com

The fluorinated aromatic ring of the benzylammonium cation also introduces favorable electronic properties and can induce a dipole field that facilitates charge dissociation at the perovskite interface. greatcellsolarmaterials.com These collective benefits—defect passivation, enhanced charge dynamics, and improved stability against humidity and thermal stress—underscore the critical role of this compound derivatives in advancing perovskite opto-electronic technologies toward commercial viability. researchgate.netpv-magazine.com

Interactive Data Table: Impact of this compound Derivatives on Perovskite Solar Cell Performance

Compound/PrecursorPerovskite TypeRoleKey FindingsReported Efficiency (PCE)Reference
4-Fluorobenzylammonium Iodide (FBZAI) MAPbI₃AdditivePassivates defects, improves charge transport, enhances moisture stability.19.1% (from 18.1%) researchgate.net
4-Fluorobenzylammonium Iodide (FBZAI) Tin (Sn)-basedAdditiveIncreases crystallinity, inhibits Sn²⁺ oxidation, enhances charge transport.13.85% researchgate.net
4-Fluorobenzylamine (FBA) Lead (Pb)-basedGrowth RegulatorRegulates PbI₂ secondary growth, minimizes defects, stabilizes Pb-I framework.23.62% (from 22.06%) pv-magazine.com
4-Fluorobenzylammonium Iodide (FBZAI) GeneralPrecursor/AdditivePassivates defects, improves charge transport, confers hydrophobicity.Increase in PCE greatcellsolarmaterials.com

Q & A

Q. What are the standard synthetic protocols for preparing 4-fluorobenzyl iodide, and how is its purity assessed?

  • Methodological Answer : this compound is typically synthesized via halogen exchange or nucleophilic substitution. For example, alkylation of piperazine derivatives with this compound under reflux in dichloromethane (CH₂Cl₂) is a common method . Purification often involves column chromatography or recrystallization. Purity is assessed using 1H-NMR (to confirm substitution patterns and absence of byproducts), HPLC (to quantify purity >95%), and mass spectrometry (for molecular ion verification). Handling requires inert atmospheres (e.g., argon) due to its sensitivity to moisture and light .

Q. What analytical techniques are recommended for characterizing this compound in research settings?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for structural confirmation, particularly to distinguish the fluorobenzyl moiety (e.g., aromatic proton splitting patterns at δ ~7.0–7.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess radiochemical purity in PET tracer applications, with reverse-phase C18 columns and UV/radioactive detectors .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS provides molecular weight validation and isotopic labeling efficiency (e.g., [18F] vs. [11C] labeling) .

Advanced Research Questions

Q. How does the choice of base (e.g., K₂CO₃ vs. Cs₂CO₃) influence the efficiency of alkylation reactions using this compound?

  • Methodological Answer : The base selection impacts reaction kinetics and yield. For example, K₂CO₃ in acetone at 50°C achieves 87% conversion in secondary amine alkylation, while Cs₂CO₃ under identical conditions shows marginally lower efficiency due to slower solubility . Optimal conditions involve:
  • Base : 1.5 equivalents of K₂CO₃.
  • Solvent : Polar aprotic solvents (e.g., acetone, DMF).
  • Temperature : 50–80°C for 5–10 minutes to minimize side reactions.
    Yield discrepancies are attributed to base nucleophilicity and counterion effects on iodide displacement .

Q. What strategies mitigate radiochemical decomposition when using [18F]this compound in PET tracer synthesis?

  • Methodological Answer : Decomposition in high-specific-activity [18F]this compound arises from radiolysis and thermal instability. Mitigation strategies include:
  • Low-Temperature Storage : Store at –80°C to slow radiolytic breakdown .
  • Stabilizing Additives : Use radical scavengers (e.g., ascorbic acid) in reaction mixtures.
  • Rapid Synthesis : Optimize reaction times (<15 minutes) to reduce exposure to ambient conditions.
  • Quality Control : Frequent HPLC monitoring post-synthesis to detect decomposition products like free [18F]fluoride .

Q. How do researchers address discrepancies in alkylation yields when using this compound under varying solvent conditions?

  • Methodological Answer : Solvent polarity and proticity significantly affect reactivity. For instance:
  • Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of amines but may cause over-alkylation.
  • Chlorinated Solvents (CH₂Cl₂) : Provide moderate polarity, ideal for controlled reactions (e.g., piperazine alkylation at 40°C) .
  • Protic Solvents (MeOH, EtOH) : Risk side reactions (e.g., hydrolysis) and are generally avoided.
    Reproducibility is ensured by standardizing solvent drying (molecular sieves) and maintaining anhydrous conditions .

Q. What statistical methods are recommended for analyzing reaction yield variability in this compound-based syntheses?

  • Methodological Answer :
  • Error Propagation Analysis : Quantify uncertainties from measurement tools (e.g., balance, pipettes) and HPLC peak integration .
  • Regression Models : Correlate solvent polarity (via Kamlet-Taft parameters) with alkylation efficiency.
  • ANOVA Testing : Compare yields across reaction conditions (e.g., bases, temperatures) to identify significant variables .

Key Considerations for Experimental Design

  • Reproducibility : Document solvent drying protocols, exact equivalents of reagents, and reaction quenching methods .
  • Safety : Use shielded vials for radioactive handling and ensure fume hoods for non-radiolabeled syntheses .
  • Data Reporting : Include raw NMR/HPLC data in supplementary materials and highlight statistical significance in main texts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobenzyl iodide
Reactant of Route 2
4-Fluorobenzyl iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.